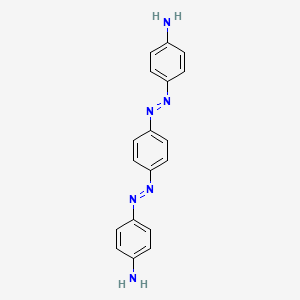
4,4'-(1,4-Phenylenebis(diazene-2,1-diyl))dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) connected to aromatic rings. This particular compound is known for its vibrant color properties, making it useful in various dyeing applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) typically involves the diazotization of benzenamine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: Benzenamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1,4-phenylenediamine under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) primarily involves its interaction with light and other chemicals. The azo groups can absorb light in the visible spectrum, leading to the compound’s vibrant colors. Additionally, the compound can form stable complexes with various substrates, making it useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, 4,4’-[1,4-phenylenebis(1-methylethylidene)]bis-(N-methyl-)
- Benzenamine, 4,4’-[1,4-phenylenebis(2,5-oxazolediyl)]bis-(9CI)
- Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis-
Uniqueness
Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) is unique due to its specific azo linkage and the resulting color properties. Compared to other similar compounds, it offers distinct advantages in dyeing applications due to its stability and vibrant color.
Propiedades
Número CAS |
21371-46-0 |
|---|---|
Fórmula molecular |
C18H16N6 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-[[4-[(4-aminophenyl)diazenyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C18H16N6/c19-13-1-5-15(6-2-13)21-23-17-9-11-18(12-10-17)24-22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 |
Clave InChI |
GYSBIUPPXQOLIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


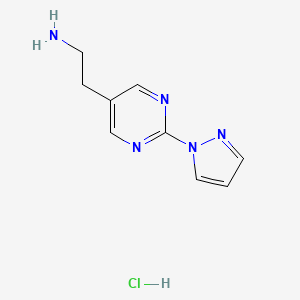
methanone](/img/structure/B14174300.png)




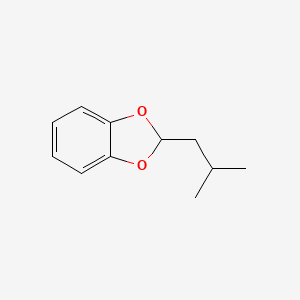
![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
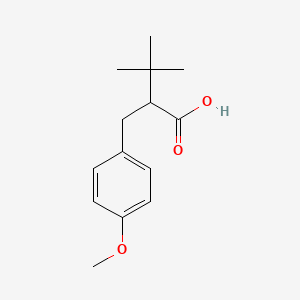
![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)
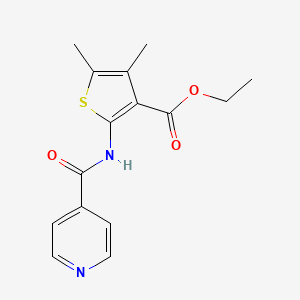
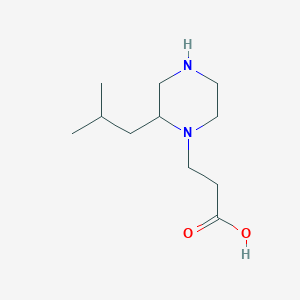
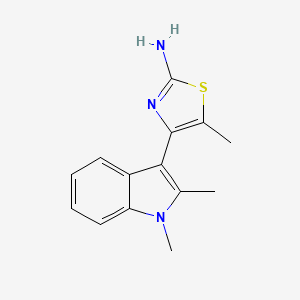
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)
